1-Dibenzo[b,d]furan-3-yl-3-naphthalen-1-ylurea
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Overview
Description
1-(NAPHTHALEN-1-YL)-3-{8-OXATRICYCLO[7400(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}UREA is a complex organic compound characterized by its unique tricyclic structure and the presence of a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(NAPHTHALEN-1-YL)-3-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}UREA typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the tricyclic structure.
Introduction of the naphthalene moiety: This step involves the coupling of the tricyclic core with a naphthalene derivative, often through a palladium-catalyzed cross-coupling reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(NAPHTHALEN-1-YL)-3-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-(NAPHTHALEN-1-YL)-3-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tricyclic structure and naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-{8-OXATRICYCLO[7.4.0.0(2,7)]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL}BUTAN-1-AMINE: Similar tricyclic structure but with an amine group instead of a urea linkage.
2-{8-OXATRICYCLO[7.4.0.0(2,7)]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL}ACETIC ACID: Similar tricyclic structure but with an acetic acid group.
Uniqueness
1-(NAPHTHALEN-1-YL)-3-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}UREA is unique due to the presence of both the naphthalene moiety and the urea linkage, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H16N2O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-dibenzofuran-3-yl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C23H16N2O2/c26-23(25-20-10-5-7-15-6-1-2-8-17(15)20)24-16-12-13-19-18-9-3-4-11-21(18)27-22(19)14-16/h1-14H,(H2,24,25,26) |
InChI Key |
ABSLIIHSPASDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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